4-Chloro-7-nitroquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-3-4-11-9-5-6(12(13)14)1-2-7(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZGWWDLHRREJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70488856 | |
| Record name | 4-Chloro-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70488856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18436-76-5 | |
| Record name | 4-Chloro-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70488856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-7-nitroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structure Activity Relationship Sar Studies of 4 Chloro 7 Nitroquinoline Derivatives
Correlations Between Structural Modifications and Biological Activities
The biological activity of 4-chloro-7-nitroquinoline derivatives is significantly influenced by the nature and position of various substituents on the quinoline (B57606) ring.
Influence of Substituents at Position 4 on Activity
The substituent at the 4-position of the quinoline ring plays a crucial role in the molecule's reactivity and biological profile. The chlorine atom at this position is a key feature, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, such as amines and thiols, to generate a diverse library of derivatives. mdpi.com
For instance, the 4-aminoquinoline (B48711) nucleus is a well-established pharmacophore in antimalarial drugs like chloroquine. nih.gov Studies on 4-aminoquinoline derivatives have shown that while the association with ferriprotoporphyrin IX (Fe(III)PPIX) is a primary mechanism of action, the nature of the substituent at position 4 can influence this interaction. nih.gov The presence of a basic amino side chain at this position is often considered essential for potent antiplasmodial activity. nih.gov
Interactive Table:
Impact of Substituents at Position 7 on Biological Efficacy and Hematin (B1673048) Association
The substituent at the 7-position of the quinoline ring has a profound impact on the biological efficacy of 4-aminoquinoline derivatives, particularly their ability to inhibit the formation of β-hematin, a crucial detoxification pathway for the malaria parasite. nih.gov The presence of a 7-chloro group is a specific requirement for potent β-hematin inhibitory activity. nih.gov
Electron-withdrawing groups at the 7-position have been shown to lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain of 4-aminoquinoline derivatives. researchgate.net This modification influences the drug's accumulation in the acidic food vacuole of the parasite. researchgate.net Furthermore, the β-hematin inhibitory activity of these derivatives correlates with both the hematin-quinoline association constant and the electron-withdrawing capacity of the group at the 7-position. researchgate.net The lipophilicity of the substituent at this position also plays a role in the hematin association constant. researchgate.net
Role of Nitro Group in Modulating Biological Activity
The nitro group is a significant functional group that can dramatically influence the biological activity of quinoline derivatives. nih.gov In many cases, the presence of a nitro group, often at the 7-position, enhances the therapeutic action of the drug. nih.gov For example, nitroxoline, or 8-hydroxy-5-nitroquinoline, is an antibacterial and anticancer agent. rsc.org
The nitro group is strongly electron-withdrawing, which can alter the electronic properties of the entire molecule and its interaction with biological targets. ontosight.ai It can also undergo bioreduction in biological systems to form reactive intermediates that can interact with cellular components, leading to various biological effects. However, it is important to note that the position of the nitro group is critical; for instance, in some furan (B31954) derivatives, the presence of a nitro group at the C-5 position is essential for antibacterial activity. nih.gov
Effects of Halogenation (e.g., Chlorine) on Reactivity and Biological Profile
Halogenation, particularly the introduction of chlorine atoms, is a common strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of drug candidates. In the context of this compound, the chlorine atom at position 4 is a key reactive site. mdpi.com
The presence of a 7-chloro group in 4-aminoquinolines is crucial for their ability to inhibit the formation of β-hematin. nih.gov Generally, halogenation can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. The electron-withdrawing nature of halogens can also influence the reactivity of the quinoline ring system. ontosight.ai
Computational Chemistry and In Silico Analysis in SAR
Computational methods are increasingly used to understand the structure-activity relationships of quinoline derivatives at a molecular level.
Density Functional Theory (DFT) Studies for Electronic Parameters
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. dergipark.org.trnih.gov DFT calculations can provide insights into various electronic parameters, such as the distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). nih.gov
These parameters are crucial for understanding the reactivity and interaction of this compound derivatives with biological targets. For example, DFT studies can help to identify the most likely sites for nucleophilic or electrophilic attack, providing a rationale for observed chemical reactions. nih.gov By calculating the energies of HOMO and LUMO, researchers can estimate the molecule's chemical reactivity and kinetic stability. nih.gov The MEP map can visualize the charge distribution and is useful for predicting how a molecule will interact with other molecules. nih.gov
Recent DFT studies on related quinoline derivatives have demonstrated the utility of this approach in correlating theoretical parameters with experimental observations, such as vibrational spectra and chemical shifts in NMR. dergipark.org.trnih.gov
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, molecular docking simulations are instrumental in elucidating their potential biological targets and understanding the molecular basis of their activity. These simulations provide insights into the binding modes, affinities, and specific interactions between the quinoline derivatives and the active sites of various proteins.
Research has shown that quinoline derivatives can interact with a wide range of biological targets, including enzymes and receptors involved in cancer and microbial pathogenesis. For instance, derivatives of the closely related 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde have been investigated for their binding to anti-apoptotic proteins, which are crucial in cancer progression. researchgate.net
Molecular docking studies have explored the interaction of various quinoline derivatives with several key biological targets:
Topoisomerases: These enzymes are essential for DNA replication and are a common target for anticancer drugs. Quinoline derivatives have been shown to bind to the active site of topoisomerases, such as topoisomerase II, leading to the inhibition of their function and subsequent cell death in cancer cells.
Kinases: Protein kinases play a critical role in cell signaling pathways, and their dysregulation is often associated with cancer. Derivatives of quinolinone have been docked into the active sites of multi-receptor tyrosine kinases, demonstrating their potential as kinase inhibitors. nih.gov
HIV Reverse Transcriptase: This enzyme is vital for the replication of the human immunodeficiency virus (HIV). Molecular docking studies have identified quinoline derivatives that can bind to the non-nucleoside reverse transcriptase inhibitor binding site of HIV reverse transcriptase, suggesting their potential as anti-HIV agents. tubitak.gov.tr
NAD(P)H:quinone oxidoreductase 1 (NQO1): This enzyme is involved in the detoxification of quinones and has been explored as a target for anticancer drugs. Molecular docking of quinolinequinones, which can be derived from this compound, has been performed to understand their interaction with the NQO1 active site. nih.gov
The binding of this compound derivatives to these targets is typically characterized by a combination of interactions, including:
Hydrogen Bonding: The nitrogen atom in the quinoline ring and the nitro group can act as hydrogen bond acceptors, forming interactions with amino acid residues in the active site of the target protein.
π-π Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.
Hydrophobic Interactions: The chloro and nitro substituents, along with the quinoline core, can participate in hydrophobic interactions with nonpolar residues in the binding pocket.
These interactions collectively contribute to the binding affinity and selectivity of the this compound derivatives for their specific biological targets. The insights gained from molecular docking simulations are invaluable for the rational design and optimization of more potent and selective inhibitors based on the this compound scaffold.
Table 1: Examples of Biological Targets and Interacting Residues for Quinoline Derivatives from Molecular Docking Studies
| Biological Target | Interacting Residues (Example) | Type of Interaction | Reference |
| Topoisomerase I | Arg364 | Hydrogen Bonding | nih.gov |
| PI3Kγ | Not specified | Not specified | nih.gov |
| HIV Reverse Transcriptase | Not specified | Good binding interactions | tubitak.gov.tr |
| Multi-receptor Tyrosine Kinases | Not specified | Not specified | nih.gov |
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction and Analysis
In the process of drug discovery and development, the evaluation of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step. In silico ADMET prediction models are widely used to assess the pharmacokinetic and toxicological profiles of novel chemical entities, such as derivatives of this compound, at an early stage. These predictions help in identifying compounds with favorable drug-like properties and minimizing the risk of late-stage failures in clinical trials.
Several studies have utilized computational tools to predict the ADMET properties of quinoline derivatives. For instance, the in silico evaluation of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives indicated promising pharmacokinetic and physicochemical properties. unipa.it Similarly, web-based platforms like SwissADME and ADMET 2.0 have been employed to predict the ADMET profiles of various nitro-substituted quinolines and aminoquinoline derivatives. tandfonline.comuniroma1.itucj.org.ua
Key ADMET parameters that are typically evaluated for this compound derivatives include:
Absorption: This refers to the compound's ability to be absorbed into the bloodstream, often predicted by parameters like human intestinal absorption (HIA) and Caco-2 cell permeability. Many quinoline derivatives have shown good predicted gastrointestinal absorption. unipa.it
Distribution: This describes how a compound is distributed throughout the body. Important parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the amount of free drug available to exert its effect, while BBB penetration is crucial for drugs targeting the central nervous system.
Metabolism: This involves the chemical modification of the compound by enzymes in the body, primarily in the liver. Cytochrome P450 (CYP) enzymes are the major players in drug metabolism, and predicting interactions with different CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is important to avoid drug-drug interactions.
Excretion: This is the process by which the compound and its metabolites are removed from the body. Renal clearance is a key parameter in this regard.
Toxicity: This assesses the potential for the compound to cause adverse effects. Predictions for hepatotoxicity (liver damage), mutagenicity (potential to cause genetic mutations), and cardiotoxicity (damage to the heart, often assessed by hERG inhibition) are commonly performed. Some quinoline hydrazone derivatives have shown predictions for hepatotoxicity and mutagenicity. nih.gov
The predicted ADMET properties of this compound derivatives can be summarized in a data table to facilitate the selection of candidates with the most promising profiles for further experimental validation.
Table 2: Predicted ADMET Properties for Representative this compound Derivatives (Hypothetical Data)
| Derivative | Human Intestinal Absorption (%) | Blood-Brain Barrier Penetration | CYP2D6 Inhibition | hERG Inhibition | Hepatotoxicity | Mutagenicity |
| Derivative A | High | Low | Non-inhibitor | Low risk | Low risk | Negative |
| Derivative B | High | Medium | Inhibitor | Medium risk | High risk | Positive |
| Derivative C | Medium | Low | Non-inhibitor | Low risk | Low risk | Negative |
| Derivative D | High | High | Non-inhibitor | Low risk | Low risk | Negative |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence the activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and guide the design of more effective molecules.
QSAR studies have been extensively applied to various classes of quinoline derivatives to understand the structural requirements for their biological activities, including antimalarial, anticancer, and antitubercular effects. Both 2D-QSAR and 3D-QSAR approaches have been utilized.
2D-QSAR: These models use descriptors that are calculated from the 2D representation of the molecules, such as topological, constitutional, and electronic descriptors. For instance, 2D-QSAR studies on 7-chloro-4-aminoquinolines have been performed to correlate their structural features with antimalarial activity. researchgate.net Similarly, 2D-QSAR models have been developed for quinoline derivatives as antitubercular agents. scholarsresearchlibrary.com
3D-QSAR: These models consider the three-dimensional structure of the molecules and use field-based descriptors, such as steric and electrostatic fields. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D-QSAR methods. These have been applied to quinoline derivatives to elucidate the 3D structural features that are important for their antimalarial activity. nih.govnih.gov The use of 3D-QSAR has also been proposed for predicting the bioactivity of derivatives of the related 2-chloro-3-nitroquinolin-4-amine.
For this compound derivatives, a QSAR model would aim to correlate descriptors related to the substituents at various positions of the quinoline ring with their biological activity (e.g., anticancer or antimicrobial). The key steps in developing a QSAR model include:
Data Set Selection: A series of this compound derivatives with experimentally determined biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, electronic, and 3D descriptors, are calculated for each molecule in the data set.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
The resulting QSAR model can be represented by an equation that quantifies the contribution of different descriptors to the biological activity. The statistical quality of the model is evaluated using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (pred_r²).
Table 3: Example of Statistical Parameters for a QSAR Model
| Statistical Parameter | Description | Typical Value for a Good Model |
| r² | Correlation coefficient (goodness of fit) | > 0.6 |
| q² | Cross-validated correlation coefficient (internal predictive ability) | > 0.5 |
| pred_r² | Predictive correlation coefficient for an external test set (external predictive ability) | > 0.5 |
| F-test | Fischer's test value (statistical significance of the model) | High value |
| SEE | Standard Error of Estimate | Low value |
This table provides a general overview of the statistical parameters used to evaluate the quality of a QSAR model.
By applying QSAR modeling to this compound derivatives, researchers can gain valuable insights into the structure-activity relationships, which can accelerate the discovery of new and potent therapeutic agents.
Medicinal Chemistry and Pharmacological Potential of 4 Chloro 7 Nitroquinoline Scaffolds
Anticancer and Antiproliferative Activities
The 4-Chloro-7-nitroquinoline scaffold has emerged as a promising framework for the development of novel anticancer agents. Its derivatives have demonstrated significant activity against various cancer cell lines, operating through multiple mechanisms of action.
Derivatives built upon the 7-chloroquinoline framework have been systematically evaluated for their cytotoxic effects against a panel of human cancer cell lines. Studies have shown that these compounds possess promising anticancer potential against cervical cancer (HeLa), breast cancer (MCF-7), and leukemia cells. nih.govmdpi.com
For instance, a series of 7-chloroquinoline-1,2,3-triazoyl carboxamide derivatives demonstrated a dose-dependent decrease in the viability of both hormone-dependent (MCF-7) and hormone-independent (MDA-MB-231) breast cancer cells. nih.gov One particular derivative, QTCA-1, was found to be highly active against the triple-negative MDA-MB-231 cell line, as detailed in the table below. nih.gov Similarly, novel hybrids of 7-chloro-4-aminoquinoline and benzimidazole have shown strong cytotoxic activity against cell lines including MCF-7 and HeLa. mdpi.com
A primary mechanism through which this compound-based compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that treatment with these derivatives leads to significant increases in apoptotic cell populations in cancer cells. nih.govresearchgate.net
In a study on 7-chloroquinoline-1,2,3-triazoyl carboxamides, the derivative QTCA-1 induced apoptosis in 80.4% of MDA-MB-231 triple-negative breast cancer cells, while showing a much lower effect in MCF-7 cells (16.8% dead cells). nih.gov This suggests a degree of selectivity towards certain cancer types. Other related 7-chloro-(4-thioalkylquinoline) derivatives have also been found to induce apoptosis and inhibit the synthesis of DNA and RNA in cancer cells. mdpi.com This ability to trigger apoptosis is a critical characteristic for an effective anticancer agent, as it leads to the safe elimination of cancer cells. nih.gov
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. nih.govnih.gov Its aberrant activation is a common feature in many human cancers, making it an attractive target for therapeutic intervention. nih.gov
Molecular docking studies have indicated that 7-chloroquinoline derivatives have a high affinity for key components of this pathway, specifically PI3K and mTOR. nih.gov By inhibiting these targets, the compounds can disrupt the downstream signaling that cancer cells rely on for their uncontrolled growth and survival. The mTOR protein, a serine/threonine kinase, integrates signals from growth factors and nutrients to control protein synthesis and cell cycle progression. nih.gov Inhibition of this pathway can effectively halt tumor development.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a proven strategy in cancer therapy. mdpi.comresearchgate.net
Compounds structurally related to the this compound scaffold have been investigated as potent VEGFR-2 inhibitors. nih.gov For example, a series of bis( mdpi.comnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives were synthesized and tested for their VEGFR-2 inhibitory activity. Several of these compounds displayed potent inhibition at nanomolar concentrations, demonstrating that this type of chemical scaffold can effectively target VEGFR-2 to disrupt the tumor blood supply. nih.gov
The diverse mechanisms of action and potent activity of this compound derivatives make them highly attractive as lead compounds for the development of new anticancer drugs. mdpi.comresearchgate.net Researchers have described these compounds as a "new class of anticancer candidates" and "valuable lead compounds". mdpi.comresearchgate.net
The strategy of molecular hybridization, which involves linking the quinoline (B57606) scaffold to other pharmacologically active fragments, has produced novel compounds with enhanced anticancer activity. researchgate.net For example, linking a chalcone fragment to the quinoline scaffold has yielded derivatives with excellent inhibitory potency against various cancer cells. researchgate.net Continued exploration and optimization of the this compound scaffold hold significant promise for the future of cancer therapy. mdpi.com
Antimicrobial and Antiparasitic Applications
Beyond its anticancer potential, the this compound scaffold and related structures have demonstrated significant activity against a range of microbial and parasitic pathogens.
The inclusion of nitro and halo (e.g., chloro) groups in a quinoline structure is a known strategy for enhancing antimicrobial properties. researchgate.netnih.gov Derivatives of 7-halo-8-nitrofluoroquinolone have shown interesting antibacterial activity, particularly against Gram-positive bacteria such as standard and resistant strains of Staphylococcus aureus. researchgate.net Similarly, 7-chloroquinoline derivatives have been evaluated for their antifungal activity against various oral fungi, with some compounds showing efficacy comparable to the first-line drug fluconazole against several Candida species. researchgate.net
The quinoline core is historically linked to antiparasitic drugs, most notably the antimalarial agent chloroquine. mdpi.com This legacy continues with modern derivatives. The related compound nitroxoline (8-hydroxy-5-nitroquinoline) has been identified as a potent agent against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Studies have shown nitroxoline to be more than twice as potent as the reference drug, benznidazole, against the parasite, suggesting that the nitroquinoline scaffold is a valuable starting point for developing new antiparasitic therapies. nih.gov
Antimalarial Activity and Inhibition of β-Hematin Formation
Quinolone-based compounds have long been a cornerstone of antimalarial therapy. Their primary mechanism of action involves disrupting the detoxification of heme in the malaria parasite. During its life cycle within red blood cells, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystalline substance called hemozoin, which is structurally identical to β-hematin. scienceasia.org
Derivatives of this compound exhibit significant antimalarial activity by inhibiting this crucial detoxification process. nih.gov By preventing the formation of β-hematin, these compounds allow toxic heme to accumulate within the parasite's digestive vacuole. medipol.edu.tr This buildup leads to oxidative stress and membrane damage, ultimately resulting in the death of the parasite. nih.gov The ability of these compounds to inhibit β-hematin formation is a key indicator of their antimalarial efficacy and is a primary focus in the development of new quinoline-based antimalarial drugs. scienceasia.orgnih.gov Studies have shown a positive correlation between the inhibition of β-hematin synthesis and antiplasmodial activity against both drug-sensitive and drug-resistant strains of P. falciparum. nih.gov
Table 1: Antimalarial Activity and β-Hematin Inhibition of Selected Quinoline Derivatives
| Compound Type | Target Strain | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Hydroxypyridone-Chloroquine Hybrids | P. falciparum (W2 strain) | β-Hematin Inhibition | Superior to Chloroquine | nih.gov |
| Quinoline Triazoles | P. falciparum | In vitro antimalarial activity | Structure-activity relationship established | nih.gov |
| Arylpyrrolyl derivatives of 7-chloro-4-aminoquinoline | P. falciparum (D-10, CQ-S) | In vitro activity | Low nanomolar range, comparable to chloroquine | researchgate.net |
| Arylpyrrolyl derivatives of 7-chloro-4-aminoquinoline | P. falciparum (W-2, CQ-R) | In vitro activity | Active against resistant strains | researchgate.net |
| ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine | P. falciparum (NF54, sensitive) | Antiplasmodial activity | Equal or slightly more active than chloroquine | nih.gov |
| ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine | P. falciparum (K1, multiresistant) | Antiplasmodial activity | Activity decreased much less than chloroquine | nih.gov |
Antimicrobial Properties and Enzyme Inhibition
The this compound scaffold has been utilized to develop potent antimicrobial agents. By incorporating other bioactive moieties, such as sulfonamides, researchers have synthesized hybrid molecules with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. mdpi.com One of the key mechanisms underlying the antibacterial action of these compounds is the inhibition of essential microbial enzymes. For instance, sulfonamide-quinoline hybrids have been shown to inhibit dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway, thereby halting DNA replication and bacterial growth. mdpi.com
Furthermore, some quinoline derivatives, particularly 8-hydroxyquinolines like nitroxoline, exhibit their antimicrobial effects through metal chelation. nih.govgoogle.com By binding to essential metal ions like zinc and iron, these compounds can disrupt the function of metalloenzymes that are vital for bacterial survival and pathogenicity, including various proteases. google.com This chelation can also interfere with biofilm formation, a key factor in chronic and resistant infections. wikipedia.org
Antitubercular Activity
Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a major global health challenge, exacerbated by the rise of multidrug-resistant (MDR) strains. The quinoline scaffold has been a productive area of research for new antitubercular agents. A series of 7-chloro-4-quinolinylhydrazone derivatives were synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv. Several of these compounds displayed significant minimum inhibitory concentrations (MIC), comparable to first-line drugs like ethambutol. researchgate.net
Similarly, focused libraries of 4-anilinoquinolines have yielded potent inhibitors of Mtb. nih.govbiorxiv.org For example, certain 6,7-dimethoxy-4-anilinoquinoline derivatives have demonstrated high potency with MIC90 values in the low micromolar range. nih.gov These findings underscore the potential of the this compound framework as a starting point for developing novel therapeutics to combat both drug-sensitive and drug-resistant tuberculosis. mdpi.com
Table 2: Antitubercular Activity of Selected Quinoline Derivatives
| Compound Series | Target Strain | Activity Metric | Potency | Reference |
|---|---|---|---|---|
| 7-Chloro-4-quinolinylhydrazones | M. tuberculosis H37Rv | MIC | 2.5 µg/mL | researchgate.net |
| 4-Anilinoquinolines | M. tuberculosis | MIC90 | 0.63-1.25 µM | nih.gov |
| 7-Formylindolizine with bromo-benzoyl moiety | M. tuberculosis H37Rv | MIC | 4 µg/mL | mdpi.com |
| 7-Formylindolizine with bromo-benzoyl moiety | MDR M. tuberculosis | MIC | 32 µg/mL | mdpi.com |
Antiprotozoal Drug Discovery (e.g., Leishmanicidal Agents)
Beyond malaria, derivatives of this compound have shown promise against other protozoan parasites. Synthetic derivatives have been evaluated for their in vitro activity against parasites such as Entamoeba histolytica and Trypanosoma brucei rhodesiense. nih.govnih.gov In one study, a series of 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives were synthesized and tested. Several of these compounds exhibited potent antiamoebic activity, with IC50 values significantly lower than the standard drug metronidazole. nih.gov
While the primary focus has often been on antimalarial and antiamoebic properties, the broader antiprotozoal potential of this scaffold is an active area of investigation. The development of novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine has yielded compounds with promising activity against Plasmodium falciparum and moderate activity against Trypanosoma brucei rhodesiense, indicating the versatility of this chemical framework in targeting a range of protozoan diseases. nih.gov
Other Biological Activities
Antinociceptive and Anti-inflammatory Effects
Derivatives of the 7-chloroquinoline scaffold have demonstrated significant potential in managing pain and inflammation. Studies on compounds such as 4-phenylselenyl-7-chloroquinoline and 7-chloro-4-phenylsulfonyl quinoline have revealed potent antinociceptive (pain-relieving) and anti-inflammatory properties in various animal models. nih.govnih.gov
In preclinical tests, these compounds effectively reduced abdominal writhing induced by acetic acid, a model of visceral pain. nih.gov Furthermore, they have been shown to inhibit edema (swelling) in models of inflammation, such as carrageenan-induced paw edema and croton oil-induced ear edema. nih.govtbzmed.ac.ir The anti-inflammatory effects are associated with a reduction in the activity of myeloperoxidase, an enzyme involved in the inflammatory response. nih.gov These findings suggest that the 7-chloroquinoline core can be modified to create new therapeutic agents for pain and inflammatory conditions. researchgate.netexplorationpub.com
Table 3: Antinociceptive and Anti-inflammatory Activity of 7-Chloroquinoline Derivatives
| Compound | Model | Effect | Reference |
|---|---|---|---|
| 4-Phenylselenyl-7-chloroquinoline | Acetic acid-induced writhing | Reduced abdominal writhing | nih.gov |
| 4-Phenylselenyl-7-chloroquinoline | Formalin test | Inhibited early and late phases of nociception | nih.gov |
| 4-Phenylselenyl-7-chloroquinoline | Croton oil-induced ear edema | Diminished edema and myeloperoxidase activity | nih.gov |
| 7-Chloro-4-phenylsulfonyl quinoline | Acetic acid-induced writhing | Reduced abdominal writhing | nih.gov |
| 7-Chloro-4-phenylsulfonyl quinoline | Croton oil-induced ear edema | Diminished edema and myeloperoxidase activity | nih.gov |
| 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | Carrageenan-induced paw edema | Significant decrease in percentage swelling | tbzmed.ac.ir |
Antimutagenic Potential and Mechanisms (e.g., against 4-nitroquinoline (B1605747) N-oxide)
4-Nitroquinoline N-oxide (4-NQO) is a well-known mutagen and carcinogen widely used in research to induce DNA damage and study DNA repair mechanisms. wikipedia.orgebi.ac.uk It is a potent genotoxic agent that, upon metabolic activation, forms adducts with DNA, primarily with guanine and adenine residues, leading to mutations. nih.govfrontiersin.org
While this compound is a structural relative of 4-NQO, the focus in the literature is predominantly on the mutagenic properties of 4-NQO itself. nih.gov There is limited direct research on the antimutagenic properties of this compound against 4-NQO. However, the study of how various compounds can inhibit the mutagenicity of agents like 4-NQO is an important area of cancer prevention research. The mechanisms of such inhibition can include preventing the metabolic activation of the carcinogen, scavenging reactive intermediates, or enhancing DNA repair pathways. The structural features of the quinoline ring system present in this compound could theoretically interact with the enzymes responsible for activating 4-NQO or with the DNA adducts it forms, but specific studies confirming this antimutagenic potential are not extensively documented.
Antioxidant Enzyme Modulation (e.g., SOD, Catalase)
Extensive searches of scientific literature and research databases did not yield specific information regarding the modulation of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase, by the chemical compound this compound.
Consequently, there are no detailed research findings or data tables available to present on this specific topic. The current body of scientific research does not appear to have explored the direct effects of this compound on these particular enzymatic pathways.
Mechanistic Investigations of 4 Chloro 7 Nitroquinoline and Its Derivatives
Molecular Mechanisms of Action
The biological effects of 4-chloro-7-nitroquinoline and its derivatives are rooted in their interactions with essential biomolecules and their ability to modulate critical cellular pathways.
Derivatives of nitroquinoline have been shown to interact with and inhibit key enzymes. For instance, the derivative 4-hydroxy-7-nitroquinoline (B1267541) (4-HNQ) is known to inhibit cathepsin B, a protease implicated in the progression of tumors. Preliminary studies also suggest that 4-HNQ may target and inhibit type 2 methionine aminopeptidase (B13392206) (MetAP2), an enzyme involved in the formation of new blood vessels.
The mechanism often involves the functional groups on the quinoline (B57606) structure. The trifluoromethyl group on derivatives like 4-Chloro-3-nitro-7-(trifluoromethyl)quinoline enhances the compound's ability to cross cell membranes. Once inside the cell, the nitro group can be bioreduced, forming reactive intermediates. smolecule.com These intermediates are capable of binding to cellular proteins and other components, thereby altering their function and affecting cellular processes. smolecule.com Furthermore, computational molecular docking studies have been used to model the binding of certain acylhydrazone derivatives of 4-chloro-8-nitroquinoline (B1348196) with anti-apoptotic proteins, providing a theoretical basis for their biological activity. researchgate.net
A significant mechanism of action for many nitroquinoline derivatives is the induction of apoptosis, or programmed cell death. The compound 4-hydroxy-7-nitroquinoline (4-HNQ) has been demonstrated to induce apoptosis in cancer cells, a process linked to the generation of reactive oxygen species (ROS). Similarly, a novel acyl hydrazone derivative of 4-chloro-8-nitro-1,2-dihydroquinoline was found to induce apoptosis in HeLa cancer cells at its IC50 concentration. researchgate.net The non-halogenated derivative 8-hydroxy-5-nitroquinoline (Nitroxoline) also triggers cancer cell death through apoptotic pathways that involve caspase activity. researchgate.netsci-hub.se
In addition to apoptosis, these compounds can modulate specific signaling pathways. Certain polyphenolic imidazo[4,5-c]quinoline derivatives, synthesized from 4-chloro-3-nitroquinoline (B17048) precursors, act as agonists for Toll-Like Receptor 7 (TLR7). acs.org TLR7 is involved in the innate immune response, and its activation by these small molecules can stimulate potent immune reactions. acs.orgnih.gov Other derivatives, such as 7-chloro-(4-thioalkylquinolines), have been observed to inhibit the synthesis of both DNA and RNA, leading to an accumulation of cells in the G0/G1 phase of the cell cycle. mdpi.com
A common feature of nitroquinoline compounds is their ability to induce significant oxidative stress within cells. The well-studied carcinogen 4-nitroquinoline (B1605747) 1-oxide (4NQO), a related compound, is a powerful inducer of oxidative stress, generating superoxide (B77818) and hydrogen peroxide radicals. researchgate.netspringermedizin.de This process leads to an increase in lipid peroxidation and a corresponding decrease in the levels of both non-enzymatic antioxidants, like reduced glutathione (B108866) (GSH), and enzymatic antioxidants, such as superoxide dismutase (SOD) and catalase (CAT). springermedizin.deresearchgate.net
The derivative 8-hydroxy-5-nitroquinoline (Nitroxoline) has also been shown to increase intracellular reactive oxygen species (ROS). researchgate.netsci-hub.se In response to this chemical-induced stress, cells can activate defense mechanisms. In Escherichia coli, 4NQO was found to be a potent activator of the soxRS regulon, a system that controls the antioxidant response. researchgate.net This activation was dependent on the presence of molecular oxygen, characteristic of redox-cycling agents that generate superoxide radicals. researchgate.net
The biological activity of nitroquinoline derivatives often culminates in DNA damage. This damage can be a direct result of the oxidative stress they induce. researchgate.net For example, 4-nitroquinoline 1-oxide (4NQO) is known to cause oxidative DNA damage, leading to single-strand breaks, mutations, and chromosomal aberrations. springermedizin.deresearchgate.net
Alternatively, damage can occur when the nitro group is metabolically reduced to a reactive intermediate, which then forms stable adducts with DNA. smolecule.comresearchgate.net The carcinogenicity of 4NQO is linked to its metabolic conversion to 4-hydroxyaminoquinoline 1-oxide, which then reacts with DNA to form adducts such as N-(deoxyguanosin-8-yl)-4AQO and 3-(deoxyguanosin-N2-yl)-4AQO. researchgate.netresearchgate.net This damage can disrupt DNA replication and transcription, as some 7-chloro-(4-thioalkylquinoline) derivatives have been shown to inhibit DNA and RNA synthesis. mdpi.com In response to this genotoxicity, cells activate DNA repair mechanisms; however, if the damage is too severe, it can trigger apoptosis.
Pharmacodynamic and Pharmacokinetic Profiling
The evaluation of the biological effects of this compound derivatives involves quantifying their potency and efficacy in various biological systems.
The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics used to assess the potency of these compounds. Studies have determined these values for various derivatives against different cell lines and biological targets. For example, 4-chloro-3-nitroquinoline has demonstrated potency as an anticancer agent with IC50 values around 10 µM in several cancer cell lines. A specific acyl hydrazone derivative of 4-chloro-8-nitroquinoline was identified as the most potent in its series, with an IC50 value of 18.8 μM against HeLa cervical cancer cells. researchgate.net
Other derivatives show even greater potency. 8-hydroxy-5-nitroquinoline (Nitroxoline) was found to be highly toxic to Raji cancer cells, with an IC50 of approximately 0.438 µM, which was five to ten times lower than that of the related compound, clioquinol. sci-hub.se In the context of immune modulation, polyphenolic imidazo[4,5-c]quinoline derivatives have shown high efficacy as TLR7 agonists, with EC50 values ranging from 0.26 µM to 5.13 µM. acs.org The sulfonyl N-oxide derivatives of 7-chloro-(4-thioalkylquinoline) have also been noted for their pronounced and selective cytotoxic activity against various human cancer cells, including leukemia and colorectal cancer lines. mdpi.com
Interactive Table: IC50/EC50 Values of this compound Derivatives
| Compound/Derivative Class | Target/Cell Line | Potency (IC50/EC50) | Reference |
|---|---|---|---|
| 4-Chloro-3-nitroquinoline | Various cancer cell lines | ~10 µM | |
| 4-chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazone (Comp. 7) | HeLa cells | 18.8 µM | researchgate.net |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | Raji cells | ~0.438 µM | sci-hub.se |
| Polyphenolic imidazo[4,5-c]quinoline (Comp. 12f) | TLR7 Agonism | 0.26 µM | acs.org |
| Polyphenolic imidazo[4,5-c]quinoline (Comp. 12d) | TLR7 Agonism | 5.13 µM | acs.org |
| 7-chloro-(4-thioalkylquinoline) sulfonyl N-oxides | Various cancer cell lines | Potent and selective cytotoxicity | mdpi.com |
Pharmacokinetic Properties (e.g., Absorption, Distribution, Metabolism, Excretion)
The pharmacokinetic profile of a compound, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is critical for determining its potential as a therapeutic agent. While comprehensive in vivo studies specifically on this compound are not extensively detailed in the available literature, predictions and analyses of its derivatives and structurally related compounds provide significant insights into its likely behavior in the body.
Absorption: Theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses of acyl hydrazone derivatives of 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde have indicated high absorption rates. researchgate.net Similarly, computational studies on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids suggest good gastrointestinal absorption. mdpi.com The lipophilicity introduced by the chloro and nitro groups in the quinoline structure is expected to facilitate passage through cellular membranes. For the related compound 7-Nitroquinoline (B188568), high gastrointestinal absorption is predicted. ambeed.com Given these findings, this compound is anticipated to have favorable absorption characteristics.
Distribution: Following absorption, a drug's distribution to various tissues is influenced by factors like its affinity for plasma proteins and its ability to cross biological barriers. For instance, some quinoline derivatives, such as 4-(3-dimethylaminopropylamino)-7-iodoquinoline, have shown a tendency to concentrate in specific tissues. core.ac.uk The ability of 7-Nitroquinoline to permeate the blood-brain barrier has been predicted to be positive. ambeed.com This suggests that this compound and its derivatives may also achieve significant distribution throughout the body.
Metabolism: The metabolism of quinoline derivatives often involves enzymatic modification in the liver. For example, the metabolism of 4-(3-dimethylaminopropylamino)-7-iodoquinoline is proposed to involve combination with glucuronide in the liver. core.ac.uk A related compound, 6-bromo-4-chloro-7-methoxy-3-nitroquinoline, has been identified as an inhibitor of certain cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are essential for drug metabolism. smolecule.com The nitro group in the this compound structure may undergo bioreduction to form reactive intermediates that can interact with cellular components. The reduction of the nitro group to an amino group is a common metabolic pathway for nitroaromatic compounds.
Excretion: The final phase of the pharmacokinetic process is the elimination of the compound and its metabolites from the body. While specific excretion routes for this compound are not detailed, it is known that for many quinoline derivatives, excretion occurs mainly through different routes. core.ac.uk For water-soluble metabolites, renal excretion is a primary pathway, while more lipophilic compounds may be eliminated via bile.
Table 1: Predicted ADME Properties of Related Quinolines
| Compound | Predicted Property | Finding | Source(s) |
|---|---|---|---|
| 7-Nitroquinoline | Gastrointestinal Absorption | High | ambeed.com |
| 7-Nitroquinoline | Blood-Brain Barrier Permeation | Yes | ambeed.com |
| 4-chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazones | Absorption Rate | High | researchgate.net |
| 7-chloro-4-aminoquinoline-benzimidazole hybrids | Gastrointestinal Absorption | Good | mdpi.com |
| 6-bromo-4-chloro-7-methoxy-3-nitroquinoline | Metabolism | Inhibitor of CYP1A2, CYP2C19, CYP2C9 | smolecule.com |
| 4-(3-dimethylaminopropylamino)-7-iodoquinoline | Metabolism | Glucuronide conjugation in the liver | core.ac.uk |
Drug-Likeness and Safety Index Assessment
The evaluation of a compound's drug-likeness and safety is a crucial step in the drug discovery process. This involves assessing its physicochemical properties against established guidelines and predicting its potential for toxicity.
Drug-Likeness: A key tool for assessing drug-likeness is Lipinski's Rule of Five. drugbank.comtaylorandfrancis.combionity.com This rule suggests that poor oral absorption or permeation is more likely when a compound violates two or more of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight of less than 500 daltons, and a partition coefficient (log P) not greater than 5. drugbank.comtaylorandfrancis.combionity.com
For the related compound 7-Chloro-4-nitroquinoline, the computed molecular weight is 208.60 g/mol and the XLogP3 is 2.8. nih.gov These values fall well within the parameters of Lipinski's Rule of Five. It is highly probable that this compound exhibits similar physicochemical properties, thus complying with the rule and suggesting good potential for oral bioavailability. In silico analysis of novel 7-chloro-4-aminoquinoline-benzimidazole hybrids also predicted favorable drug-like properties. mdpi.com
Table 2: Lipinski's Rule of Five Analysis for a Related Isomer (7-Chloro-4-nitroquinoline)
| Parameter | Value | Rule | Compliance | Source |
|---|---|---|---|---|
| Molecular Weight | 208.60 g/mol | < 500 g/mol | Yes | nih.gov |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes | nih.gov |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes | nih.gov |
| XLogP3 | 2.8 | ≤ 5 | Yes | nih.gov |
Safety Index Assessment: The safety of a compound is a complex measure that includes its potential for various toxicities. Computational tools can be used to predict toxicity profiles. charite.de For instance, some 4-nitroquinoline 1-oxides have been studied for their structure-carcinogenicity relationship. researchgate.net The carcinogenic action of compounds like 6-chloro-4-nitroquinoline 1-oxide has been noted. scispace.com It is important to consider that the introduction of a nitro group can sometimes lead to the formation of reactive intermediates with mutagenic or toxic potential. cir-safety.org
Future Directions and Emerging Research Avenues
Development of Novel Quinoline-Based Therapeutics
The development of new drugs from the 4-chloro-7-nitroquinoline core involves several sophisticated strategies aimed at enhancing efficacy and overcoming existing therapeutic challenges.
Scaffold Repurposing and Rational Drug Design
Rational drug design and scaffold repurposing are at the forefront of developing new therapeutics from the quinoline (B57606) core. mdpi.com By making strategic modifications to the this compound scaffold, researchers can enhance target engagement and improve pharmacokinetic profiles. mdpi.com For instance, the introduction of different functional groups can alter lipophilicity and improve cellular uptake, which is a key consideration in drug design.
This approach has been successfully used to create multi-targeted drug candidates. mdpi.com For example, quinoline derivatives have been designed to simultaneously inhibit multiple pathways critical in cancer progression, such as topoisomerase I and various protein kinases. mdpi.comnih.gov In silico techniques like molecular docking and dynamics simulations are pivotal in this process, allowing for the prediction of binding affinities and interactions with biological targets before synthesis. mdpi.com These computational methods help in designing compounds with promising pharmacological profiles, including better bioavailability and reduced toxicity. mdpi.com
Combinatorial Chemistry and High-Throughput Screening of Derivatives
Combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis of large libraries of compounds. researchgate.net This technique, combined with high-throughput screening, allows for the efficient evaluation of numerous derivatives of this compound against various biological targets. researchgate.netnih.gov
The synthetic versatility of the quinoline structure is a significant advantage, allowing for the generation of a vast number of structurally diverse derivatives. nih.gov These libraries can then be screened for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net For example, nitroquinoline fused arylhydrazone derivatives have been synthesized and screened for their antiproliferative activity against non-small cell human lung cancer cells. nih.gov This combination of large-scale synthesis and rapid screening accelerates the identification of lead compounds for further development. researchgate.net
Targeted Drug Delivery Systems for Quinoline Compounds
A significant challenge in drug development is ensuring that the therapeutic agent reaches its intended target in the body with minimal off-target effects. mdpi.com Targeted drug delivery systems for quinoline compounds are being explored to enhance bioavailability and control the release of the drug. researchgate.net
Nanoparticle-based systems, such as liposomes, dendrimers, and micelles, are promising carriers for delivering quinoline derivatives. researchgate.net These systems can improve the solubility and stability of the compounds, leading to better penetration and controlled release at the target site. researchgate.net For quinoline-based compounds targeting cancer, this could mean more targeted delivery to tumor cells, thereby reducing systemic toxicity. researchgate.net Additionally, pH-responsive drug delivery systems that utilize hydrazone linkages are being investigated to achieve controlled release in the acidic tumor microenvironment. nih.gov
Exploration of Structure-Function Relationships at the Molecular Level
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to medicinal chemistry. For this compound and its derivatives, this involves detailed studies to elucidate how specific structural features influence their interactions with biological targets.
The specific type and position of substituents on the quinoline ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecule. researchgate.net For example, the presence and position of halogen atoms, like the chlorine at position 4, can impact antimicrobial efficacy. Similarly, the nitro group at position 7 is a key feature that influences the compound's reactivity and biological activity. researchgate.net
Computational methods such as Density Functional Theory (DFT) are employed to analyze the molecular structure, including bond lengths, angles, and electronic properties. researchgate.netacs.org These theoretical calculations, combined with experimental data from techniques like FT-IR and NMR spectroscopy, provide a detailed picture of the molecule's characteristics. researchgate.netacs.org Frontier molecular orbital (FMOs) analysis, for instance, can identify which parts of the molecule are most likely to participate in chemical reactions. researchgate.net For 4-chloro-3-nitrocoumarin, a related compound, FMO analysis indicated that the nitro group is particularly prone to accepting electrons, making it a key site for interaction. researchgate.net
Advanced In Vitro and In Vivo Models for Efficacy and Safety Assessment
Before any potential therapeutic can be considered for human use, it must undergo rigorous testing for efficacy and safety. This involves the use of advanced in vitro (cell-based) and in vivo (animal) models.
For derivatives of this compound, in vitro studies often involve screening against various cancer cell lines to determine their cytotoxic effects. nih.gov For example, a series of 4-aminoquinoline (B48711) derivatives were tested on human breast tumor cell lines MCF7 and MDA-MB468 to determine their 50% growth inhibition (GI50) values. nih.gov Such studies help in identifying the most potent compounds in a series. nih.gov
In vivo models, typically involving rodents, are used to assess both the efficacy and the toxicity of the compounds in a living organism. researchgate.net For instance, novel quinoline–chalcone derivatives have been evaluated in H22 xenograft models to assess their tumor growth inhibition capabilities. acs.org These animal models also provide crucial information on the compound's safety profile, including the determination of the LD50 (lethal dose, 50%). acs.org While preclinical models provide valuable data, it is important to note that activity in these models does not always translate directly to similar efficacy in human clinical trials. mdpi.com
Translational Research and Clinical Potential of this compound Derivatives
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For derivatives of this compound, this involves taking promising results from laboratory and animal studies and exploring their potential as human therapeutics.
The quinoline core is already present in several approved drugs, highlighting the clinical potential of this class of compounds. researchgate.netresearchgate.net Derivatives of this compound have shown promise in preclinical studies for a variety of conditions, particularly as anticancer and antimalarial agents. nih.govresearchgate.net For example, some quinoline hydrazone derivatives have demonstrated excellent antiproliferative activity against cancer cell lines, in some cases exceeding that of standard drugs. nih.gov
The path to clinical application is long and requires extensive research into refining the structure of lead compounds, evaluating potential toxicity, and exploring combination therapies. researchgate.net For instance, some quinoline derivatives are currently in clinical evaluation as VEGFR-2 inhibitors for cancer therapy. researchgate.net The ultimate goal is to develop new, more active, and less toxic drugs based on the versatile quinoline scaffold. nih.gov
Q & A
Q. What are the standard synthetic routes for 4-Chloro-7-nitroquinoline, and what mechanistic considerations govern these pathways?
Methodological Answer: The synthesis of this compound typically involves sequential functionalization of the quinoline core. A classical approach may include:
- Chlorination: Using phosphorus oxychloride (POCl₃) to introduce the chloro group at the 4-position, as demonstrated in analogous syntheses of 4,7-dichloroquinoline .
- Nitration: Controlled nitration at the 7-position using mixed acid (HNO₃/H₂SO₄) under low temperatures (0–5°C) to avoid over-nitration.
Mechanistic considerations include the electrophilic aromatic substitution (EAS) reactivity of the quinoline ring, where electron-withdrawing groups (e.g., Cl) direct nitration to specific positions. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometry are critical for yield improvement .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR: Identify substituent positions through characteristic splitting patterns. For example, the nitro group at C7 deshields adjacent protons, causing downfield shifts (δ 8.5–9.0 ppm for aromatic protons).
- IR Spectroscopy: Confirm nitro group presence via asymmetric/symmetric NO₂ stretching (~1520 cm⁻¹ and ~1350 cm⁻¹).
- Mass Spectrometry (MS): Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns. High-resolution MS (HRMS) is recommended to distinguish isotopic clusters from potential impurities .
Advanced Research Questions
Q. How can researchers optimize the nitration step in this compound synthesis to maximize yield while minimizing byproducts?
Methodological Answer: Optimization strategies include:
- Temperature Control: Maintain nitration below 10°C to suppress polynitration.
- Solvent Selection: Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates.
- Catalyst Screening: Explore Lewis acids (e.g., FeCl₃) to enhance regioselectivity.
- In Situ Monitoring: Employ HPLC or inline IR to detect intermediates and adjust reaction parameters dynamically. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) resolves nitro-isomer byproducts .
Q. What analytical approaches resolve contradictions in NMR data for this compound derivatives, particularly when substituent effects complicate interpretation?
Methodological Answer: Contradictions arise from overlapping signals or variable coupling constants. Solutions include:
- 2D NMR (COSY, HSQC): Resolve proton-proton correlations and assign carbons unambiguously.
- Computational Modeling: Compare experimental chemical shifts with density functional theory (DFT)-predicted values to validate assignments.
- Isotopic Labeling: Use ¹⁵N-labeled nitro groups to track splitting patterns. For conflicting MS data, tandem MS (MS/MS) and collision-induced dissociation (CID) clarify fragmentation pathways .
Q. How should researchers design experiments to assess the reactivity of the nitro group in this compound under varying conditions (e.g., pH, temperature)?
Methodological Answer:
- Controlled Variables: Test nitro group stability across pH ranges (2–12) and temperatures (25–80°C) using buffered solutions.
- Kinetic Studies: Monitor degradation via UV-Vis spectroscopy (absorbance at λₘₐₓ ~270 nm) and calculate rate constants.
- Redox Profiling: Use cyclic voltammetry to assess nitro group reduction potentials. Include controls (e.g., nitro-free analogs) to isolate reactivity trends. Replicate trials (n ≥ 3) ensure statistical validity .
Q. What methodologies reconcile inconsistent biological activity data for this compound analogs in cytotoxicity assays?
Methodological Answer:
- Dose-Response Curves: Generate IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) to account for cell-type specificity.
- Assay Validation: Cross-validate results using orthogonal methods (e.g., MTT, ATP luminescence).
- Meta-Analysis: Compare data with structurally similar compounds (e.g., 4-Chloro-2-methylquinoline-6-carboxylic acid) to identify substituent-activity relationships. Address outliers via Grubbs’ test or robust statistical models .
Guidelines for Data Reporting
- Synthesis: Document reaction conditions (solvent, catalyst, temperature) and purification steps in detail to enable replication .
- Characterization: Provide raw spectral data (NMR, MS) in supplementary materials, annotated with peak assignments .
- Statistical Analysis: Report confidence intervals and effect sizes for biological data, adhering to NIH preclinical guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
